molecular formula C18H19N3O3 B2775325 N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide CAS No. 919758-59-1

N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Cat. No.: B2775325
CAS No.: 919758-59-1
M. Wt: 325.368
InChI Key: FAUNZRYQSOREBV-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is a synthetic organic compound that features both an imidazole ring and a coumarin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide typically involves the following steps:

    Formation of the Coumarin Derivative: The coumarin moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Attachment of the Imidazole Ring: The imidazole ring can be introduced via a nucleophilic substitution reaction, where an appropriate imidazole derivative reacts with a halogenated precursor.

    Coupling of the Two Moieties: The final step involves coupling the imidazole and coumarin derivatives through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features suggest potential as a fluorescent probe or a ligand for biological targets.

    Medicine: The compound may exhibit pharmacological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The imidazole ring could participate in hydrogen bonding or coordination with metal ions, while the coumarin moiety might engage in π-π interactions or act as a chromophore.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(1H-imidazol-1-yl)propyl)-2-(2-oxo-2H-chromen-4-yl)acetamide: Lacks the methyl group on the coumarin moiety.

    N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)propionamide: Features a propionamide group instead of an acetamide group.

Uniqueness

N-(3-(1H-imidazol-1-yl)propyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide is unique due to the presence of both the imidazole and methylated coumarin moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-(7-methyl-2-oxochromen-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-3-4-15-14(11-18(23)24-16(15)9-13)10-17(22)20-5-2-7-21-8-6-19-12-21/h3-4,6,8-9,11-12H,2,5,7,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUNZRYQSOREBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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